molecular formula C22H22N4O5S B2825053 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 899743-60-3

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2825053
CAS No.: 899743-60-3
M. Wt: 454.5
InChI Key: DPOGXCBSKXWOIP-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative featuring a pyridazinone core substituted with a methyl group at the N1 position and a phenyl ring at the C3 position. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position, introducing both hydrogen-bonding and steric bulk. The morpholinosulfonyl group enhances solubility and may influence target binding through sulfonyl-mediated interactions.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-25-21(27)10-9-20(24-25)17-3-2-4-18(15-17)23-22(28)16-5-7-19(8-6-16)32(29,30)26-11-13-31-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGXCBSKXWOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the literature:

Compound Name Heterocyclic Core Key Substituents Molecular Weight Characterization Methods Reference
Target Compound Pyridazinone Morpholinosulfonyl, methyl-pyridazinone ~470 g/mol* Likely NMR, X-ray (SHELX)† -
N-[3-(5-{[3-(acryloylamino)-4-(morpholine-4-carbonyl)phenyl]amino}-1-methyl-6-oxo-pyridin-3-yl)phenyl]-4-tert-butylbenzamide Pyridinone Morpholine-carbonyl, acryloylamino 647.76 g/mol X-ray (SHELX), NMR
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3-one Substituted phenyl, methyl-oxazinone ~350–400 g/mol‡ NMR, IR, Mass spectrometry
N-[(2S)-3-(4-butoxyphenyl)... benzamide derivatives Benzamide Alkoxy-phenyl, hydroxy-propan-2-yl ~450–550 g/mol‡ Unspecified (likely NMR/MS)

*Estimated based on formula; †SHELX is widely used for crystallographic refinement ; ‡Approximated from structural analogs.

Key Comparisons

Heterocyclic Core The pyridazinone core in the target compound has two adjacent nitrogen atoms, enabling distinct electronic and hydrogen-bonding properties compared to the single-nitrogen pyridinone in ’s compound . Pyridazinones are less common in drug discovery than pyridinones but offer unique conformational rigidity. In contrast, benzo[b][1,4]oxazin-3-one () contains an oxygen atom in the heterocycle, which may reduce metabolic stability compared to nitrogen-rich cores .

Substituent Effects The morpholinosulfonyl group in the target compound provides a polar sulfonyl moiety absent in ’s morpholine-carbonyl substituent. Sulfonyl groups often enhance solubility and participate in electrostatic interactions with biological targets. Alkoxy-phenyl substituents in ’s compounds increase lipophilicity, whereas the target’s morpholinosulfonyl group balances hydrophilicity and steric bulk.

Synthesis and Characterization

  • The target compound’s synthesis likely involves amide coupling, analogous to ’s use of caesium carbonate and DMF for oxadiazole-benzamide derivatives .
  • Characterization of similar compounds relies heavily on NMR and mass spectrometry (), while crystallographic data (e.g., ) depend on SHELX-based refinement .

Physicochemical and Pharmacological Implications

  • The target’s pyridazinone-morpholinosulfonyl combination may improve metabolic stability over ’s alkoxy-substituted benzamides, which are prone to oxidative degradation .

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